what is the structure of Iodo-PEG12-NHS ester
what is the structure of Iodo-PEG12-NHS ester
An In-depth Technical Guide to the Structure and Application of Iodo-PEG12-NHS Ester
Introduction
Iodo-PEG12-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and proteomics. Its structure is meticulously designed with three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a terminal iodoacetyl group. This unique architecture allows for the sequential and specific conjugation of molecules, primarily linking amine-containing moieties to sulfhydryl-containing moieties.
This guide provides a detailed examination of the structure, properties, and applications of Iodo-PEG12-NHS ester, complete with experimental protocols and logical workflows for its use in scientific research.
Core Structure and Functional Components
The chemical structure of Iodo-PEG12-NHS ester consists of three distinct functional regions:
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Iodoacetyl Group (I-CH₂-CO-): This is a reactive group located at one terminus of the molecule. It specifically and efficiently reacts with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, to form a stable thioether bond.[1]
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Polyethylene Glycol (PEG) Linker (-(OCH₂CH₂)₁₂-): A hydrophilic spacer arm composed of twelve repeating ethylene glycol units. This PEG linker serves several critical functions:
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It increases the hydrodynamic radius of the resulting conjugate.
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It enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[2]
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It provides a flexible, defined-length spacer between the conjugated molecules, which can be essential for maintaining their biological activity.
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N-hydroxysuccinimide (NHS) Ester (-CO-O-N(CO-CH₂)₂): Located at the other terminus, the NHS ester is a highly reactive group that targets primary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues.[2][3] The reaction results in the formation of a stable and covalent amide bond.[3]
The combination of these components makes Iodo-PEG12-NHS ester an effective tool for creating precisely defined molecular conjugates. It is also classified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, used in the synthesis of PROTAC molecules designed to degrade specific target proteins.
Physicochemical Properties
The quantitative properties of Iodo-PEG12-NHS ester are summarized below. These specifications are critical for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage and handling.
| Property | Value | Citation(s) |
| Molecular Formula | C₃₁H₅₆INO₁₆ | |
| Molecular Weight | 825.68 g/mol | |
| Purity | >95% | |
| Physical Form | Viscous oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage Condition | Store at -20°C, protected from moisture |
Reaction Mechanism and Workflow
The utility of Iodo-PEG12-NHS ester lies in its ability to facilitate a two-step conjugation process. The significant difference in reactivity between the NHS ester and the iodoacetyl group allows for controlled, sequential reactions.
Logical Workflow for Bioconjugation
The diagram below illustrates the logical steps for using Iodo-PEG12-NHS ester to link an amine-containing molecule (Molecule A) to a sulfhydryl-containing molecule (Molecule B).
Caption: Logical workflow for heterobifunctional conjugation.
Reaction Chemistry
The chemical transformations underpinning the workflow are specific and well-characterized.
Caption: Chemical reactions for amine and sulfhydryl coupling.
Experimental Protocols
The following are generalized protocols for performing conjugation reactions with Iodo-PEG12-NHS ester. Optimization is often necessary based on the specific properties of the molecules being conjugated.
Protocol 1: Labeling an Amine-Containing Protein (Molecule A)
This protocol details the first step of the conjugation workflow.
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Reagent Preparation:
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Equilibrate the Iodo-PEG12-NHS ester to room temperature before opening to prevent moisture condensation.
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Prepare a fresh stock solution of the ester (e.g., 10-20 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Prepare the amine-containing protein in an amine-free buffer with a pH between 7.0 and 9.0 (e.g., 0.1 M sodium bicarbonate or PBS at pH 7.4).
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Conjugation Reaction:
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Add a 5- to 20-fold molar excess of the dissolved Iodo-PEG12-NHS ester to the protein solution. The optimal ratio should be determined empirically.
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Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. To protect photosensitive molecules, cover the reaction vessel with aluminum foil.
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Quenching and Purification:
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(Optional) Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, and incubating for an additional 30 minutes.
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Remove excess, unreacted Iodo-PEG12-NHS ester and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. This step is crucial to prevent the iodoacetyl group from reacting with the target protein if it also contains free sulfhydryls.
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Protocol 2: Conjugating the Intermediate to a Sulfhydryl-Containing Molecule (Molecule B)
This protocol details the second step of the workflow using the purified intermediate from Protocol 5.1.
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Reagent Preparation:
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Ensure the sulfhydryl-containing molecule (Molecule B) is in a buffer at a pH between 7.0 and 8.0. If necessary, reduce any existing disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
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The purified, amine-reacted intermediate (Molecule A-PEG12-Iodo) should be in a compatible buffer.
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Conjugation Reaction:
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Add the sulfhydryl-containing molecule to the intermediate conjugate at an approximate 1:1 molar ratio. A slight excess of the sulfhydryl molecule may be used to drive the reaction to completion.
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Incubate the mixture at room temperature for 2 hours or at 4°C overnight.
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Final Purification:
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Purify the final conjugate (Molecule A-PEG12-Molecule B) from unreacted components using an appropriate method such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography, depending on the properties of the final product.
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Conclusion
Iodo-PEG12-NHS ester is a powerful and versatile chemical tool for researchers in life sciences and drug discovery. Its defined structure, featuring two distinct reactive groups separated by a hydrophilic PEG spacer, enables the precise and efficient synthesis of complex biomolecular conjugates. Understanding its core structure, physicochemical properties, and reaction mechanisms is essential for its successful application in creating novel therapeutics, diagnostics, and research reagents.
